molecular formula C25H21NO5S B11390140 ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11390140
M. Wt: 447.5 g/mol
InChI Key: DRQGONTYYZOTDX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone moiety, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chromenone moiety is known to interact with enzymes and receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Chromenone Derivatives: Compounds like 4-hydroxy-2-quinolones and indole derivatives share structural similarities and biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylates and thiophene-3-carboxylates are structurally related and exhibit similar chemical reactivity.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H21NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

ethyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H21NO5S/c1-4-30-25(29)22-18(16-8-5-14(2)6-9-16)13-32-24(22)26-23(28)21-12-19(27)17-11-15(3)7-10-20(17)31-21/h5-13H,4H2,1-3H3,(H,26,28)

InChI Key

DRQGONTYYZOTDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

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